
(5Z)-3-(2-aminoethyl)-5-(2,4-dichlorobenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride
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Overview
Description
(5Z)-3-(2-aminoethyl)-5-(2,4-dichlorobenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride is a useful research compound. Its molecular formula is C12H11Cl3N2O2S and its molecular weight is 353.64. The purity is usually 95%.
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Biological Activity
(5Z)-3-(2-aminoethyl)-5-(2,4-dichlorobenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride, commonly referred to as a thiazolidinedione (TZD) derivative, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.
- Molecular Formula : C₁₂H₁₁Cl₃N₂O₂S
- Molecular Weight : 353.65 g/mol
- CAS Number : 1173518-30-3
Antidiabetic Effects
Thiazolidinediones are primarily known for their role as agonists of the peroxisome proliferator-activated receptor gamma (PPAR-γ), which regulates glucose metabolism and insulin sensitivity. The compound has shown potential in:
- Euglycemic Activity : Demonstrated in animal models where it effectively reduced blood glucose levels without the adverse effects typically associated with TZDs like weight gain and hepatic toxicity .
Antileishmanial Activity
Recent studies have highlighted the compound's effectiveness against Leishmania infantum, a parasite responsible for leishmaniasis. The compound exhibited:
- EC₅₀ Values : Effective concentrations were reported at 7 µM with low cytotoxicity against human HepG2 cell lines (CC₅₀ = 101 µM), indicating a favorable selectivity index .
Anticancer Properties
The compound has also been evaluated for its anticancer properties against various cancer cell lines:
- In Vitro Studies : The compound showed significant cytotoxicity against multiple cancer types including lung adenocarcinoma (A549) and triple-negative breast cancer (MDA-MB-231), with IC₅₀ values often below 10 µM .
- Mechanism of Action : It appears to induce apoptosis in cancer cells through pathways involving PPAR signaling and inhibition of specific kinases associated with tumor growth .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinediones is heavily influenced by their chemical structure. Modifications such as the introduction of electron-withdrawing groups have been shown to enhance potency. For example:
- Compounds with a nitro group at the meta position on the phenyl ring exhibited improved antileishmanial activity compared to their counterparts .
Data Summary Table
Biological Activity | EC₅₀/IC₅₀ Values | Cell Lines Tested | Reference |
---|---|---|---|
Antidiabetic | Not specified | Wistar rats | |
Antileishmanial | EC₅₀ = 7 µM | HepG2 | |
Anticancer | IC₅₀ < 10 µM | A549, MDA-MB-231 |
Case Studies
- Antileishmanial Efficacy : A study evaluated several thiazolidine derivatives, with this compound showing promising results against Leishmania species while maintaining low toxicity profiles compared to established treatments like miltefosine .
- Anticancer Evaluation : In another study focusing on various cancer cell lines, this compound demonstrated selective cytotoxicity, sparing non-cancerous cells while effectively reducing viability in malignant cells through apoptosis induction mechanisms .
Scientific Research Applications
Medicinal Chemistry
Antidiabetic Properties
Thiazolidinediones are known for their role as insulin sensitizers in the treatment of type 2 diabetes mellitus. Research indicates that (5Z)-3-(2-aminoethyl)-5-(2,4-dichlorobenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride may exhibit similar effects by enhancing glucose uptake and improving insulin sensitivity in peripheral tissues. Studies have shown that compounds in this class can activate peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose and lipid metabolism .
Anti-inflammatory Effects
In addition to its antidiabetic properties, this compound has been investigated for its anti-inflammatory effects. Research suggests that it can inhibit pro-inflammatory cytokines and reduce oxidative stress markers in various cell lines. This makes it a candidate for further studies aimed at treating inflammatory diseases such as rheumatoid arthritis and other autoimmune disorders .
Pharmacology
Potential Anticancer Activity
Recent studies have highlighted the potential anticancer properties of thiazolidinediones, including this compound. Preclinical data suggest that this compound may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of cell cycle progression and enhancement of chemotherapeutic efficacy .
Neuroprotective Effects
Emerging research indicates that this compound may also possess neuroprotective properties. It has been shown to protect neuronal cells from apoptosis induced by oxidative stress and could be beneficial in neurodegenerative diseases like Alzheimer's and Parkinson's disease. The mechanism appears to involve the modulation of signaling pathways related to cell survival and inflammation .
Biochemistry
Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme that plays a role in glucose metabolism. Inhibition of DPP-IV can lead to increased levels of incretin hormones, which help regulate blood sugar levels .
Synthesis and Derivative Studies
Research into the synthesis of derivatives of this compound has revealed that modifications to its chemical structure can enhance its biological activity. These studies are critical for developing more potent analogs with improved therapeutic profiles .
Summary Table of Applications
Application Area | Potential Uses | Mechanism/Effect |
---|---|---|
Medicinal Chemistry | Antidiabetic agent | Insulin sensitization via PPAR-γ activation |
Anti-inflammatory treatment | Inhibition of pro-inflammatory cytokines | |
Pharmacology | Anticancer activity | Induction of apoptosis in cancer cells |
Neuroprotective effects | Protection against oxidative stress | |
Biochemistry | Enzyme inhibition | DPP-IV inhibition leading to increased incretin levels |
Synthesis of derivatives | Enhanced biological activity through structural modification |
Properties
IUPAC Name |
(5Z)-3-(2-aminoethyl)-5-[(2,4-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O2S.ClH/c13-8-2-1-7(9(14)6-8)5-10-11(17)16(4-3-15)12(18)19-10;/h1-2,5-6H,3-4,15H2;1H/b10-5-; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZWGDXKHTSUFPF-WIMVAJRLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=C2C(=O)N(C(=O)S2)CCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)/C=C\2/C(=O)N(C(=O)S2)CCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.